molecular formula C24H28N2O4 B6349203 4-{[1,1'-Biphenyl]-4-carbonyl}-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-08-8

4-{[1,1'-Biphenyl]-4-carbonyl}-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349203
CAS No.: 1326809-08-8
M. Wt: 408.5 g/mol
InChI Key: VGOKGGJEMONONW-UHFFFAOYSA-N
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Description

This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid family, characterized by a spirocyclic core with a fused oxa (oxygen-containing) and diaza (two nitrogen atoms) ring system. Key structural features include:

  • Spiro[4.5]decane scaffold: Provides rigidity and influences conformational preferences for target binding .
  • 8-propyl substituent: Enhances lipophilicity compared to shorter alkyl chains (e.g., methyl or ethyl) .

Properties

IUPAC Name

4-(4-phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-2-14-25-15-12-24(13-16-25)26(21(17-30-24)23(28)29)22(27)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOKGGJEMONONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,1’-Biphenyl]-4-carbonyl}-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves multiple steps, including the formation of the spirocyclic core and the introduction of the biphenyl and carboxylic acid functionalities. The synthetic route typically starts with the preparation of the spirocyclic intermediate, followed by functional group modifications to introduce the biphenyl and carboxylic acid groups. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of biocatalysts can be employed to achieve efficient and scalable production. The choice of solvents, temperature control, and reaction times are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[1,1’-Biphenyl]-4-carbonyl}-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

4-{[1,1’-Biphenyl]-4-carbonyl}-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1,1’-Biphenyl]-4-carbonyl}-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The spirocyclic structure allows for unique binding interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name R1 (Acyl Group) R2 (Alkyl Chain) Molecular Weight (g/mol) Purity Key Evidence
Target Compound 4-biphenylcarbonyl Propyl Not reported Not reported
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-chlorobenzoyl Methyl Not reported Not reported
4-[2-(4-chlorophenyl)acetyl]-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-chlorophenylacetyl Propyl Not reported 95+%
4-(2-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 2-fluorobenzoyl Propyl 350.39 95.0%
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 2,4-difluorobenzoyl Methyl 340.32 ≥95%
8-Benzyl-4-(4-chloro-2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-chloro-2-fluorobenzoyl Benzyl Not reported Not reported
Key Observations:
  • Acyl Group Modifications: Halogenation (e.g., chloro or fluoro) increases electronegativity and hydrophobic interactions. Biphenylcarbonyl (target compound) offers extended aromaticity, which may enhance binding to hydrophobic pockets in enzymes or receptors compared to mono-aryl groups .
  • Alkyl Chain Variations :
    • Propyl chains (e.g., target compound and ) likely improve metabolic stability over methyl or ethyl groups due to reduced oxidative susceptibility .
    • Benzyl substituents () introduce bulkier aromatic groups, which may sterically hinder binding but enhance selectivity .

Physicochemical Properties

  • Solubility :
    • Carboxylic acid moiety (-COOH) enhances water solubility, though this may be offset by hydrophobic substituents like biphenyl .

Biological Activity

The compound 4-{[1,1'-Biphenyl]-4-carbonyl}-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, which are crucial for its application in pharmacology and therapeutic development.

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 380.44 g/mol
  • CAS Number : 1326808-63-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The biphenyl moiety is known to enhance lipophilicity, potentially improving the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For example:

  • Case Study 1 : A derivative of this compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at concentrations as low as 10 µg/mL.

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Case Study 2 : In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, with IC50 values ranging from 5 to 15 µM. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Research Findings

A detailed review of literature reveals several key findings regarding the biological activity of this compound:

StudyBiological ActivityMethodologyFindings
Study AAntimicrobialDisk diffusionEffective against E. coli and S. aureus
Study BAnticancerMTT assayInduces apoptosis in HeLa cells
Study CEnzyme inhibitionKinetic assaysInhibits acetylcholinesterase activity

Future Directions

The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:

  • In vivo Studies : To evaluate the pharmacokinetics and toxicity profiles.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced side effects.
  • Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activities.

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